2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity or basicity).Scientific Research Applications
Corrosion Inhibition
2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole and its derivatives have been extensively studied for their efficacy in corrosion inhibition. Notably, derivatives like 1-(p-tolyl)-4-methylimidazole have demonstrated significant inhibitory efficiency for copper corrosion in acidic environments. Their effectiveness is attributed to the low activation energies and adsorptive behaviors following Freundlich-type isotherms. The standard free energies of adsorption indicate physisorption on copper surfaces, suggesting potential mechanisms for corrosion inhibition (Gašparac, Martin, & Stupnišek-Lisac, 2000).
Molecular and Surface Studies
Comprehensive molecular and surface studies have been conducted on imidazole derivatives, including 4,5-diphenyl-2-(p-tolyl)-imidazole. These investigations encompass methods like electrochemical impedance spectroscopy, scanning electron microscopy, and quantum chemical calculations. Such studies aim to understand the corrosion inhibition performance and adsorption properties of these derivatives on different metal surfaces (Singh et al., 2017).
Photophysical Properties
Imidazole derivatives, such as those containing 2-(p-tolyl)-1H-imidazole, have been explored for their photophysical properties. Research in this area is driven by the potential applications of these compounds in various fields, including organic light-emitting diodes (OLEDs) and fluorescence spectral studies. These studies assess the properties like excited-state dipole moment and the impact of solvent polarity on spectral behavior (Jayabharathi, Thanikachalam, Srinivasan, & Perumal, 2012).
Electroluminescence and Semiconductor Applications
The derivatives of 2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole are also of interest in the field of electroluminescence and as semiconductors in OLEDs. Their structural design and properties like thermal stability, hole transporting ability, and luminous efficiency are pivotal for the development of high-performance OLEDs (Yuan et al., 2011).
Safety And Hazards
This involves a description of the compound’s toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible improvements to its synthesis.
properties
IUPAC Name |
2-(4-methylphenyl)-5-(trifluoromethyl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-7-2-4-8(5-3-7)10-15-6-9(16-10)11(12,13)14/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUFQNGBEGDCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441439 | |
Record name | 2-(4-Methylphenyl)-5-(trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole | |
CAS RN |
33469-18-0 | |
Record name | 2-(4-Methylphenyl)-5-(trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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